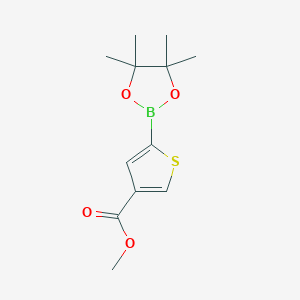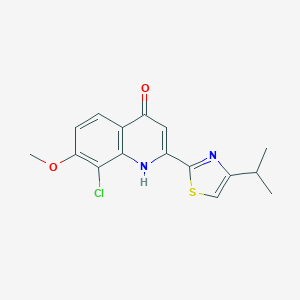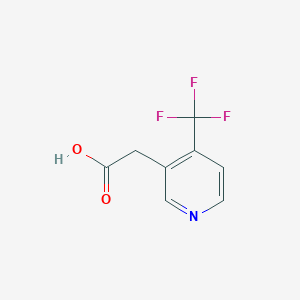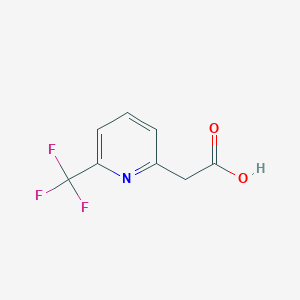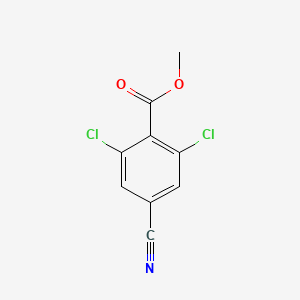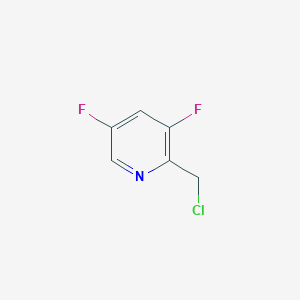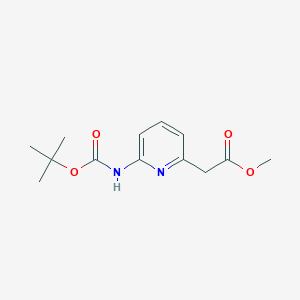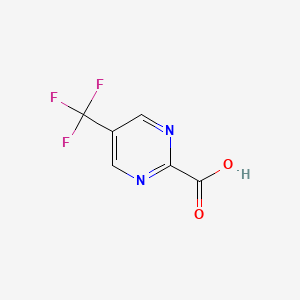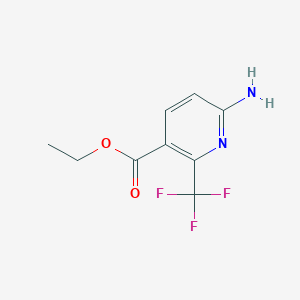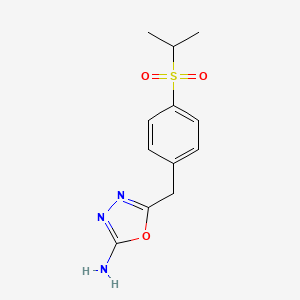
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O3S/c1-8(2)19(16,17)10-5-3-9(4-6-10)7-11-14-15-12(13)18-11/h3-6,8H,7H2,1-2H3,(H2,13,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Enzyme Inhibition and Biological Activities
Acetyl- and Butyrylcholinesterase Inhibition : Derivatives of 1,3,4-oxadiazoles, which include the chemical structure of interest, have shown moderate dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are targeted for treating dementias and myasthenia gravis. This class of compounds interacts non-covalently with AChE and BChE, blocking entry into the enzyme gorge and catalytic site (Pflégr et al., 2022).
Antifungal Evaluation : A study involving derivatives of 1,3,4-oxadiazoles demonstrated promising antifungal activity against various human pathogenic fungal strains. This indicates the potential for these compounds to be optimized as scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).
Anticancer Activity : Several 1,3,4-oxadiazole derivatives, including ones structurally related to the compound of interest, have shown significant anticancer activities in vitro. They have been tested against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Liszkiewicz et al., 2003); (Caneschi et al., 2019).
Anti-Inflammatory Properties : Compounds within this chemical family have exhibited potential anti-inflammatory properties, making them candidates for further exploration in the treatment of inflammatory conditions (Rajput et al., 2020).
Antibacterial Activities : 1,3,4-Oxadiazole derivatives have also been shown to possess antibacterial properties, demonstrating effectiveness against various bacterial strains. This suggests their potential use in developing new antibacterial agents (Khalid et al., 2016); (Hui et al., 2002).
Propriétés
IUPAC Name |
5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8(2)19(16,17)10-5-3-9(4-6-10)7-11-14-15-12(13)18-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKJXWJUVMLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



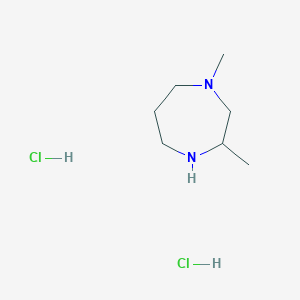
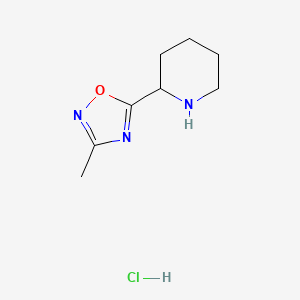
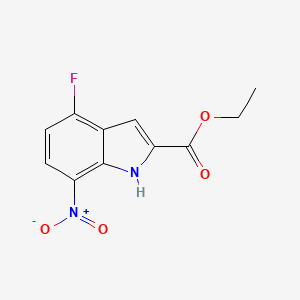
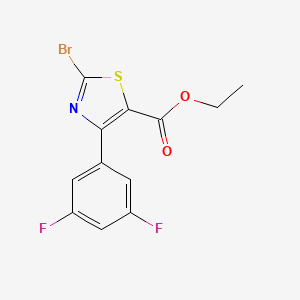
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
